molecular formula C16H11N7O2S3 B11032588 N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B11032588
M. Wt: 429.5 g/mol
InChI Key: CRHYKIRVBSOAAH-UHFFFAOYSA-N
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Description

N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various organic reactions.

  • Preparation of 6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl

    • This can be synthesized by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.
  • Preparation of [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl

    • This involves the formation of the triazole ring through cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the benzothiazole moiety.
  • Coupling Reaction

    • The final step involves coupling the two heterocyclic units via a sulfanyl linkage, often using reagents like thionyl chloride or other activating agents to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.
  • Substitution

    • The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may serve as a ligand in catalytic processes, enhancing reaction rates and selectivity.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for interactions with proteins, which can be studied for drug design purposes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent due to its heterocyclic nature.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Incorporated into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of thiazolo, triazolo, and benzothiazole rings in a single molecule provides distinct chemical and biological properties not found in simpler heterocyclic compounds. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

This detailed overview should provide a comprehensive understanding of This compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H11N7O2S3

Molecular Weight

429.5 g/mol

IUPAC Name

N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H11N7O2S3/c1-8-13(25)18-14-23(21-8)11(6-26-14)17-12(24)7-27-15-19-20-16-22(15)9-4-2-3-5-10(9)28-16/h2-6H,7H2,1H3,(H,17,24)

InChI Key

CRHYKIRVBSOAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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